molecular formula C19H28N2O6S B2825514 N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine CAS No. 1212389-18-8

N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine

Cat. No.: B2825514
CAS No.: 1212389-18-8
M. Wt: 412.5
InChI Key: CPXLUNOBPKFYBO-KRWDZBQOSA-N
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Description

N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine is a complex organic compound that belongs to the class of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the methoxyphenyl and sulfonyl groups. Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various solvents .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups .

Scientific Research Applications

N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

IUPAC Name

(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6S/c1-13(2)12-17(19(23)24)20-18(22)14-8-10-21(11-9-14)28(25,26)16-6-4-15(27-3)5-7-16/h4-7,13-14,17H,8-12H2,1-3H3,(H,20,22)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXLUNOBPKFYBO-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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